2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
Description
Properties
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,6-13)12-8-5-7(9(14)15)3-4-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWIEHSFVPLZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid typically involves the reaction of isonicotinic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through further chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
HDAI serves as a building block for synthesizing complex organic molecules. It can undergo various chemical reactions:
- Nucleophilic substitutions due to the amino group.
- Oxidation of the hydroxy group to form ketones or aldehydes.
- Esterification reactions with acyl chlorides or alcohols.
Biology
Research indicates that HDAI exhibits significant biological activity:
- It has been studied for potential antimicrobial and anticancer properties .
- Initial findings suggest it may interact with neurotransmitter receptors, influencing neurotransmitter release and receptor binding, which could have implications in neuropharmacology.
Medicine
HDAI is being investigated for its potential therapeutic applications:
- It may play a role in the development of new drugs targeting specific biological pathways.
- Studies are ongoing to elucidate its pharmacodynamics and pharmacokinetics.
Industrial Applications
HDAI finds use in the production of:
- Pharmaceuticals: As an intermediate in drug synthesis.
- Agrochemicals: Potentially enhancing crop protection agents due to its biological activity.
Case Study 1: Antimicrobial Activity
A study evaluated HDAI's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
In vitro studies demonstrated that HDAI could modulate neurotransmitter release in neuronal cell cultures, indicating its promise for further exploration in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid with two analogs:
Physicochemical Properties
- Solubility : Hydroxyl and tertiary amine groups in the target compound likely improve aqueous solubility compared to the lipophilic trifluoromethyl analog.
- Stability: The trifluoromethyl analog’s stability is noted to be good but reactive toward strong oxidizers , whereas the target compound’s stability remains uncharacterized.
Research Findings and Implications
Substituent-Driven Activity Modulation: Hydrazide derivatives with non-polar substituents (e.g., 1-methyl-1H-pyrrol) exhibit enhanced antimycobacterial activity, while hydroxylated alkylamino groups (as in the target compound) are less effective . Electron-withdrawing groups (e.g., trifluoromethyl) may enhance reactivity but introduce toxicity risks .
Trade-offs in Drug Design :
- The target compound’s design prioritizes solubility and reduced toxicity over potency, making it a candidate for further optimization where safety is critical.
Biological Activity
Overview
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, also known by its CAS number 1220035-56-2, is an organic compound belonging to the class of isonicotinic acids. It features a hydroxy group and a dimethylethylamino group attached to its isonicotinic acid structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-[(1-hydroxy-2-methylpropan-2-yl)amino]pyridine-4-carboxylic acid |
| InChI Key | HTWIEHSFVPLZEW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions often involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The disc diffusion method has been employed to evaluate the antimicrobial efficacy of this compound, demonstrating notable inhibition zones compared to control substances .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have focused on its effects on cancer cell lines such as MCF-7 (breast cancer) and others. The findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Study Example :
A study evaluated the IC50 values of various derivatives of isonicotinic acid, including this compound. The results indicated a promising anticancer activity with IC50 values significantly lower than those of standard chemotherapeutic agents .
Research Applications
The compound serves as a valuable building block in medicinal chemistry and drug development due to its unique structural features. Its applications include:
- Synthesis of Novel Therapeutics : Used as a precursor in synthesizing more complex organic molecules with potential therapeutic effects.
- Pharmaceutical Development : Investigated for formulating new drugs targeting specific diseases, particularly those involving metabolic disorders and cancer.
Comparative Analysis with Similar Compounds
A comparison with other similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxyphenyl]ethanone | Lacks hydroxy group | Moderate antimicrobial |
| 2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxyphenyl]ethanone | More complex structure | Lower anticancer activity |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, and how can purity be optimized?
Methodological Answer: A practical approach involves reacting isonicotinic acid derivatives (e.g., isonicotinoyl chloride) with 2-amino-2-methyl-1-propanol under controlled conditions. Key steps include:
- Acylation : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to minimize side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Characterization : Validate via -NMR (e.g., singlet at δ 1.2 ppm for dimethyl groups) and LC-MS to confirm molecular weight .
Q. How should researchers handle safety concerns related to this compound during synthesis?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin/Irritant Category 2 ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates (linked to respiratory irritation ).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Focus on -NMR peaks for the tertiary alcohol (δ 70–75 ppm) and the amide carbonyl (δ 165–170 ppm).
- IR Spectroscopy : Confirm O-H stretching (broad peak ~3200–3400 cm) and C=O absorption (~1680 cm).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can this compound act as a directing group in transition-metal-catalyzed C–H bond functionalization?
Methodological Answer: The N,O-bidentate structure enables coordination with metals like Pd or Ru, forming stable five-membered chelates. To test reactivity:
- Catalytic Screening : Use Pd(OAc) in DMF at 80°C with aryl halides to assess ortho-C–H activation.
- Mechanistic Probes : Isotope-labeling experiments (e.g., quenching) and DFT calculations can elucidate the rate-determining step .
- Scope Analysis : Vary substituents on the pyridine ring to study electronic effects on catalytic efficiency .
Q. What strategies can resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Comparative Studies : Replicate toxicity assays (e.g., OECD 423 acute oral toxicity) under standardized conditions to verify LD values.
- Impurity Profiling : Use HPLC-UV/MS to identify contaminants (e.g., unreacted 2-amino-2-methyl-1-propanol) that may skew toxicity results.
- Regulatory Cross-Check : Compare SDS classifications (e.g., ECHA CLH proposals ) with in-house data to align hazard statements .
Q. How might this compound inhibit dihydroorotate dehydrogenase (DHODH) in anticancer studies?
Methodological Answer:
- Enzyme Assays : Perform in vitro DHODH inhibition assays using recombinant human enzyme, monitoring NADH depletion at 340 nm.
- Structure-Activity Relationship (SAR) : Modify the hydroxyethylamino side chain to assess its role in binding to the ubiquinone site.
- Cellular Validation : Test antiproliferative effects in leukemia cell lines (e.g., THP-1) with IC comparisons to known inhibitors like brequinar .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
